DL 071IT

Description

Properties

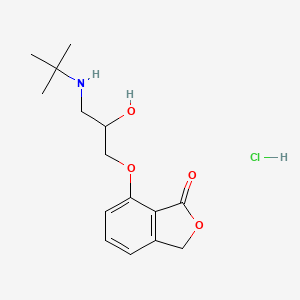

IUPAC Name |

7-[3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.ClH/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12;/h4-6,11,16-17H,7-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIQCDLYPPAYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970477 | |

| Record name | 7-(2-Hydroxy-3-((2-methyl-2-propanyl)amino)propoxy)-2-benzofuran-1(3H)-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55104-39-7 | |

| Record name | 7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055104397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-Hydroxy-3-((2-methyl-2-propanyl)amino)propoxy)-2-benzofuran-1(3H)-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFUROLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03IBM9K96Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DL-071IT (Afurolol Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-071IT, also known as Afurolol Hydrochloride, is a potent, non-selective beta-adrenergic receptor antagonist. Its mechanism of action is characterized by competitive, reversible blockade of both β1- and β2-adrenergic receptors. Uniquely, it also possesses intrinsic sympathomimetic activity (ISA) and exhibits weak membrane-stabilizing properties. This guide provides a detailed examination of these pharmacological characteristics, summarizing the available data and outlining the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism: Non-Selective Beta-Adrenergic Blockade

DL-071IT functions primarily as a competitive antagonist at β1- and β2-adrenergic receptors. This blockade inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors. The consequence of this action is the attenuation of the physiological responses normally mediated by the sympathetic nervous system.

Signaling Pathway

The canonical signaling pathway inhibited by DL-071IT is the G-protein coupled receptor (GPCR) cascade initiated by catecholamine binding to beta-adrenergic receptors. This pathway, which DL-071IT interrupts, is depicted below.

Quantitative Analysis of Beta-Blockade

| Parameter | DL-071IT vs. Oxprenolol | Source |

| Potency | 5.0 to 13.5 times more potent | [1] |

| Duration of Action | Longer than oxprenolol | [1] |

Experimental Protocol: Determination of Beta-Blockade in Humans

The relative potency of DL-071IT was determined in a human pharmacodynamic study[1].

-

Study Design: A crossover study involving six healthy male volunteers.

-

Interventions: Oral administration of DL-071IT at varying doses and a standard dose of oxprenolol.

-

Assessments:

-

Heart rate and systolic blood pressure were monitored at rest and during a standardized exercise test.

-

Measurements were taken for up to 7 hours post-administration.

-

-

Primary Outcome: The degree of reduction in exercise-induced tachycardia and systolic blood pressure, which is indicative of the extent of beta-blockade.

Intrinsic Sympathomimetic Activity (ISA)

DL-071IT is not a pure antagonist; it also possesses intrinsic sympathomimetic activity (ISA)[1][2]. This means that in the absence of catecholamines, it can partially activate beta-adrenergic receptors, albeit to a much lesser extent than a full agonist.

Conceptual Workflow of ISA

The dual action of DL-071IT as both a blocker and a partial agonist can be conceptualized as follows:

Experimental Protocol: In Vitro Assessment of ISA

A standard method to determine ISA involves isolated tissue preparations, such as guinea pig atria, which are rich in beta-adrenergic receptors.

-

Tissue Preparation: Isolated guinea pig atria are suspended in an organ bath containing a physiological salt solution, and their spontaneous contraction rate is recorded.

-

Procedure:

-

A full agonist (e.g., isoproterenol) is added in increasing concentrations to establish a maximal response curve.

-

The tissue is washed, and DL-071IT is added in increasing concentrations to observe any increase in atrial rate, which would indicate partial agonism.

-

The tissue is then exposed to the full agonist in the presence of DL-071IT to demonstrate competitive antagonism (a rightward shift in the agonist's concentration-response curve).

-

-

Data Analysis: The maximal response induced by DL-071IT is expressed as a percentage of the maximal response to the full agonist.

Weak Membrane-Stabilizing Activity

DL-071IT also exhibits weak membrane-stabilizing activity[1][2]. This property, also known as a quinidine-like or local anesthetic effect, is related to the ability of the drug to interfere with the influx of sodium ions across the cell membrane. However, this effect is generally considered to be of minor clinical significance for beta-blockers as it is typically observed at concentrations much higher than those required for beta-blockade.

Experimental Protocol: Erythrocyte Hemolysis Assay for Membrane Stabilization

A common in vitro method to assess membrane-stabilizing activity is the red blood cell (RBC) hemolysis assay.

-

Principle: The assay measures the ability of a compound to protect RBCs from lysis induced by hypotonic stress or heat.

-

Procedure:

-

A suspension of human or animal red blood cells is prepared.

-

The RBC suspension is incubated with varying concentrations of DL-071IT or a control substance.

-

Hemolysis is induced by either placing the samples in a hypotonic solution or by heating.

-

The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically.

-

-

Data Analysis: The percentage inhibition of hemolysis is calculated by comparing the absorbance of the drug-treated samples to that of the control samples.

Conclusion

The mechanism of action of DL-071IT is multifaceted, defined by its potent, non-selective antagonism of β1- and β2-adrenergic receptors, coupled with the less common properties of intrinsic sympathomimetic activity and weak membrane stabilization. While clinical data has established its potency relative to other beta-blockers, a comprehensive understanding of its pharmacology would be greatly enhanced by further preclinical studies to quantify its receptor binding affinities and the precise extent of its ISA and membrane-stabilizing effects.

References

An In-Depth Technical Guide to DL 071IT (Afurolol) as a Non-Selective Beta-Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL 071IT, also known through the non-proprietary name Afurolol, is a potent, non-selective beta-adrenergic receptor antagonist.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action as a non-selective beta-blocker. The document details its interaction with β1- and β2-adrenergic receptors, the subsequent impact on downstream signaling pathways, and the experimental methodologies employed for its characterization. Quantitative data on its binding affinity and functional potency are presented, alongside standardized experimental protocols to facilitate reproducibility and further investigation. This guide is intended to serve as a core resource for researchers and professionals involved in the study and development of adrenergic receptor modulators.

Introduction

Beta-adrenergic receptors (β-ARs), a class of G protein-coupled receptors (GPCRs), are pivotal in regulating physiological responses to the endogenous catecholamines, epinephrine and norepinephrine. These receptors are broadly classified into three main subtypes: β1, β2, and β3. β1-ARs are predominantly located in the heart and kidneys, where their stimulation leads to increased heart rate, contractility, and renin release. β2-ARs are abundant in the smooth muscle of the lungs, blood vessels, and uterus, as well as in the liver, where they mediate relaxation and glycogenolysis.

Non-selective beta-blockers are pharmacological agents that antagonize the effects of catecholamines at both β1- and β2-adrenergic receptors. This compound (Afurolol) falls into this category, exhibiting potent blockade of both receptor subtypes.[1] Notably, this compound also possesses intrinsic sympathomimetic activity (ISA) and weak membrane-stabilizing activity.[1] The presence of ISA indicates that while it blocks the effects of potent agonists like epinephrine, it can also weakly activate the receptors, a characteristic that can influence its overall physiological effect.

Pharmacological Profile of this compound (Afurolol)

Non-Selective Beta-Adrenergic Receptor Antagonism

The primary mechanism of action of this compound is the competitive and reversible antagonism of both β1- and β2-adrenergic receptors. This non-selectivity means that it will modulate physiological processes governed by both receptor subtypes.

Quantitative Analysis of Receptor Affinity

The affinity of a ligand for its receptor is a critical parameter in pharmacology, often quantified by the equilibrium dissociation constant (Ki) or the concentration of a drug that inhibits 50% of a specific binding of a radioligand (IC50). For antagonists, the pA2 value is a measure of their potency, representing the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

| Compound | Receptor Subtype | Agonist | Preparation | pA2 Value |

| Propranolol | β1 | Isoprenaline | Guinea-pig atria | 8.3 |

| Propranolol | β2 | Fenoterol | Guinea-pig trachea | 8.24 |

Table 1: Comparative pA2 values for the non-selective beta-blocker propranolol. These values illustrate the typical potency of a non-selective antagonist at both β1 and β2 receptors.

Downstream Signaling Pathways

The antagonism of β1- and β2-adrenergic receptors by this compound interrupts the canonical Gs protein-coupled signaling cascade.

Upon agonist binding, β-adrenergic receptors undergo a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to the characteristic physiological responses associated with β-adrenergic stimulation. By blocking the initial receptor activation, this compound prevents this entire downstream signaling cascade.

Figure 1. Beta-Adrenergic Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The characterization of a non-selective beta-blocker like this compound involves a series of in vitro experiments to determine its binding affinity and functional antagonism at both β1 and β2 receptors.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This protocol is designed to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparations from cells or tissues expressing either β1- or β2-adrenergic receptors.

-

Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of this compound. Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist like propranolol).

-

Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (pA2 Determination)

This protocol determines the functional potency (pA2) of this compound by measuring its ability to antagonize the effects of a β-adrenergic agonist in isolated tissue preparations.

Materials:

-

Isolated guinea pig atria (for β1 receptor activity).

-

Isolated guinea pig trachea (for β2 receptor activity).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and data acquisition system.

-

β-adrenergic agonist (e.g., Isoprenaline).

-

This compound.

Procedure for Guinea Pig Atria (β1):

-

Tissue Preparation: Mount the isolated atria in the organ bath containing physiological salt solution. Allow the tissue to equilibrate under a resting tension.

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist (e.g., Isoprenaline) by measuring the increase in the rate of atrial contraction.

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time.

-

Repeat Agonist Dose-Response: In the presence of this compound, generate a new cumulative concentration-response curve for the agonist.

-

Data Analysis: Repeat steps 3 and 4 with at least two other concentrations of this compound. Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.

Procedure for Guinea Pig Trachea (β2):

-

Tissue Preparation: Prepare tracheal ring preparations and mount them in the organ bath. Induce a sustained contraction with an agent like histamine or carbachol.

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist (e.g., Isoprenaline) by measuring the relaxation of the pre-contracted tracheal rings.

-

Antagonist Incubation and Analysis: Follow the same procedure as for the atria (steps 3-5) to determine the pA2 value of this compound at the β2 receptor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a non-selective beta-blocker like this compound.

Figure 2. In Vitro Characterization Workflow for a Non-Selective Beta-Blocker.

Conclusion

This compound (Afurolol) is a potent non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity. Its ability to block both β1 and β2 receptors leads to a broad range of physiological effects, making it a subject of interest for cardiovascular research. The experimental protocols and workflows detailed in this guide provide a robust framework for the in-depth characterization of this compound and other similar compounds. Further research to precisely quantify its binding affinities and explore the nuances of its intrinsic sympathomimetic activity will contribute to a more complete understanding of its pharmacological profile and potential therapeutic applications.

References

In-Depth Technical Guide: The Intrinsic Sympathomimetic Activity of DL 071 IT (Afurolol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL 071 IT, chemically known as Afurolol, is a non-selective beta-adrenergic receptor antagonist. A key characteristic of this compound is its intrinsic sympathomimetic activity (ISA), which allows it to function as a partial agonist at beta-adrenergic receptors. This technical guide provides a comprehensive overview of the core pharmacological principles of DL 071 IT, with a focus on its ISA. The document details its mechanism of action, presents available pharmacodynamic data, and outlines the experimental protocols used to characterize such compounds.

Introduction

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases. While the primary mechanism of action for these agents is the competitive blockade of beta-adrenergic receptors from endogenous catecholamines like epinephrine and norepinephrine, a subset of these drugs also possesses intrinsic sympathomimetic activity (ISA). This property allows them to exert a low level of agonist activity at the beta-adrenergic receptor while simultaneously acting as an antagonist. DL 071 IT (Afurolol) is classified within this subgroup of beta-blockers. The presence of ISA can lead to a differentiated clinical profile, potentially minimizing certain side effects associated with conventional beta-blockade, such as resting bradycardia and bronchoconstriction.

Mechanism of Action: Partial Agonism at Beta-Adrenergic Receptors

The intrinsic sympathomimetic activity of DL 071 IT is a manifestation of its partial agonism at β-adrenergic receptors. Unlike full agonists that elicit a maximal receptor response, or neutral antagonists that produce no response and only block agonist binding, partial agonists induce a submaximal response.

The interaction of DL 071 IT with the β-adrenergic receptor can be conceptualized through the following signaling pathway:

Pharmacodynamic Profile

Table 1: Summary of a Comparative Pharmacodynamic Study of DL 071 IT

| Parameter | DL 071 IT | Oxprenolol | Reference |

| Receptor Selectivity | Non-selective β-blocker | Non-selective β-blocker | [1] |

| Intrinsic Sympathomimetic Activity (ISA) | Present | Present | [1] |

| Membrane Stabilizing Activity | Weak | Present | [1] |

| Effect on Resting Heart Rate | Significant reduction | No significant reduction | [1] |

| Effect on Exercise Heart Rate | Significant reduction | Significant reduction | [1] |

| Effect on Exercise Systolic Blood Pressure | Significant reduction | Significant reduction | [1] |

| Relative Potency | 5.0 to 13.5 times more potent than oxprenolol | - | [1] |

| Duration of Action | Longer than oxprenolol | - | [1] |

Data extracted from a study conducted on six volunteers at rest and during an exercise test.[1]

The study highlights that DL 071 IT is a potent, non-selective beta-blocker with a longer duration of action compared to oxprenolol.[1] The significant reduction in resting heart rate by DL 071 IT, in contrast to oxprenolol, suggests a distinct profile of intrinsic sympathomimetic activity.[1]

Key Experimental Protocols

The characterization of a compound's intrinsic sympathomimetic activity involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays typically employed.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This assay is fundamental for determining the binding affinity (Ki) of a test compound for its receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing beta-adrenergic receptors (e.g., rat heart, lung, or cultured cells) in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in a buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of a radiolabeled beta-adrenergic antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Add increasing concentrations of the unlabeled test compound (DL 071 IT).

-

To determine non-specific binding, add a high concentration of a known beta-blocker (e.g., propranolol) to a separate set of tubes.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway. This is used to determine the EC50 (potency) and Emax (maximal efficacy) of the compound.

Protocol:

-

Preparation:

-

Use either membrane preparations (as described in 4.1) or whole cells expressing beta-adrenergic receptors.

-

-

Assay:

-

Incubate the membranes or cells in an assay buffer containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the test compound (DL 071 IT). A full agonist (e.g., isoproterenol) should be run in parallel to determine the maximal possible response.

-

Incubate at 37°C for a defined period.

-

-

cAMP Measurement:

-

Terminate the reaction (e.g., by adding a stop solution or by boiling).

-

Measure the amount of cAMP produced using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the drug concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (the maximal effect produced by the drug).

-

The intrinsic activity (α) is calculated as the ratio of the Emax of the partial agonist to the Emax of the full agonist.

-

Conclusion

DL 071 IT (Afurolol) is a potent, non-selective beta-blocker characterized by intrinsic sympathomimetic activity. This property, arising from its partial agonist nature at beta-adrenergic receptors, differentiates it from beta-blockers that are neutral antagonists. While detailed quantitative pharmacological data for DL 071 IT remains limited in the public domain, comparative human studies demonstrate its significant beta-blocking effects and a distinct pharmacodynamic profile. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro characterization of the intrinsic sympathomimetic activity of compounds like DL 071 IT, which is crucial for understanding their full therapeutic potential and guiding further drug development efforts.

References

The Enigmatic Past of Afurolol Hydrochloride: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afurolol Hydrochloride is a non-selective β-adrenergic receptor antagonist possessing intrinsic sympathomimetic activity (ISA).[1] While its general pharmacological effects, such as the reduction of heart rate and blood pressure, are documented, a comprehensive historical and technical account of its discovery, synthesis, and clinical development is notably scarce in publicly accessible scientific literature.[1] This guide synthesizes the available information on Afurolol Hydrochloride and contextualizes it within the broader history and scientific framework of beta-blocker development. Due to the limited specific data on afurolol, this document leverages information on analogous compounds to present a representative technical overview for the target audience of researchers and drug development professionals.

Introduction to Afurolol Hydrochloride

Afurolol, with the IUPAC name 7-[3-(tert-Butylamino)-2-hydroxy-propoxy]-3H-isobenzofuran-1-one, is classified as a beta-blocker.[2] Its hydrochloride salt is used in research settings. The primary recognized pharmacological characteristic of Afurolol Hydrochloride is its non-selective antagonism of β-adrenergic receptors, coupled with intrinsic sympathomimetic activity.[1] This dual mechanism suggests it can block the effects of potent catecholamines like epinephrine and norepinephrine while simultaneously exerting a low level of agonist activity at the receptor. This profile often translates to a reduction in resting heart rate and blood pressure, particularly during exercise.[1]

The Historical Context: Discovery of β-Adrenergic Antagonists

The development of β-blockers represents a pivotal moment in cardiovascular medicine. The journey began with Sir James Black's pioneering work in the 1950s and 1960s, which led to the synthesis of the first clinically useful beta-blockers, pronethalol and subsequently propranolol. This era of drug discovery was driven by the need for effective treatments for angina pectoris and hypertension. The discovery timeline of afurolol is not well-documented, but it likely emerged from the extensive research and development efforts in the field of aryloxypropanolamine beta-blockers that followed the success of propranolol.

A generalized workflow for the discovery and preclinical evaluation of a beta-blocker from that era is depicted below.

Synthesis and Physicochemical Properties

Hypothetical Experimental Protocol for Afurolol Synthesis:

A plausible synthetic route would involve the reaction of 7-hydroxy-3H-isobenzofuran-1-one with epichlorohydrin in the presence of a base to form the corresponding epoxide intermediate. This intermediate would then be subjected to a ring-opening reaction with tert-butylamine to yield afurolol base. The final step would involve the treatment of the afurolol base with hydrochloric acid to produce Afurolol Hydrochloride.

| Parameter | Value | Reference |

| IUPAC Name | 7-[3-(tert-Butylamino)-2-hydroxy-propoxy]-3H-isobenzofuran-1-one | [2] |

| CAS Number | 65776-67-2 | [2] |

| Molecular Formula | C15H21NO4 | [2] |

| Molar Mass | 279.336 g·mol−1 | [2] |

Pharmacological Profile and Mechanism of Action

Afurolol Hydrochloride is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity.[1]

Mechanism of Action:

The primary mechanism of action involves the competitive, reversible blockade of both β1 and β2 adrenergic receptors.

-

β1-Adrenergic Blockade: Occurs primarily in the heart and kidneys. Inhibition of these receptors leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and decreased cardiac output. In the kidneys, it inhibits the release of renin, thereby downregulating the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.

-

β2-Adrenergic Blockade: Occurs in the smooth muscle of the bronchioles and blood vessels. Blockade of these receptors can lead to bronchoconstriction and vasoconstriction.

-

Intrinsic Sympathomimetic Activity (ISA): This refers to the capacity of the drug to act as a partial agonist at the β-adrenergic receptor. This partial agonism provides a low level of receptor stimulation, which can mitigate some of the adverse effects associated with pure antagonists, such as profound bradycardia or a decrease in resting cardiac output.

The signaling pathway affected by a non-selective β-blocker with ISA is illustrated below.

Pharmacological Data (Representative):

Due to the absence of specific published data for Afurolol Hydrochloride, the following table presents a representative pharmacological profile that would be expected for a compound in this class.

| Parameter | Description | Expected Value Range |

| pA2 (β1) | A measure of the antagonist's affinity for the β1 receptor. | 7.0 - 9.0 |

| pA2 (β2) | A measure of the antagonist's affinity for the β2 receptor. | 7.0 - 9.0 |

| Selectivity (β1/β2) | The ratio of affinity for β1 vs. β2 receptors. | ~1 (Non-selective) |

| Intrinsic Activity (α) | A measure of the partial agonist activity (ISA). | 0.2 - 0.6 |

Clinical Development and Therapeutic Potential

There is a lack of information regarding any clinical trials or regulatory approval for Afurolol Hydrochloride. It is possible that the compound was investigated during early preclinical or clinical phases but did not proceed to market, a common outcome in drug development. The therapeutic indications for a non-selective beta-blocker with ISA would typically include hypertension and angina pectoris.

Conclusion

References

D2C7-IT: An In-depth Technical Guide on the Safety and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

D2C7-IT is a novel, genetically engineered immunotoxin currently under investigation for the treatment of glioblastoma, one of the most aggressive forms of brain cancer.[1][2] This molecule is a dual-specific recombinant immunotoxin, meaning it is designed to recognize and bind to two different proteins that are often overexpressed on the surface of glioblastoma cells: the wild-type epidermal growth factor receptor (EGFRwt) and the mutant EGFRvIII.[1][2] The "IT" in its name stands for immunotoxin, which refers to the fusion of a targeting antibody fragment with a potent toxin. In the case of D2C7-IT, the targeting portion is a single-chain variable fragment (scFv) of the D2C7 monoclonal antibody, and this is linked to a modified form of Pseudomonas exotoxin A called PE38KDEL.[1][2] This design allows D2C7-IT to selectively kill tumor cells while minimizing damage to healthy tissues. This document provides a comprehensive overview of the safety and toxicology profile of D2C7-IT, drawing from preclinical studies and clinical trial data.

Mechanism of Action and Rationale for Toxicology

D2C7-IT's mechanism of action involves a multi-step process that ultimately leads to the targeted destruction of cancer cells.

dot

Figure 1: D2C7-IT Mechanism of Action

This targeted approach is designed to limit systemic exposure and associated toxicities. However, potential for off-target effects and dose-limiting toxicities exists, necessitating thorough preclinical and clinical evaluation.

Preclinical Toxicology

A pivotal preclinical study was conducted under Good Laboratory Practice (GLP) regulations to assess the systemic toxicity of D2C7-IT administered via intracerebral convection-enhanced delivery (CED) in Sprague-Dawley rats.[1] This study was crucial for the Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA).[1]

Experimental Protocol: GLP Rat Toxicology Study

-

Objective: To determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect-level (NOAEL) of D2C7-IT administered via intracerebral CED.[1]

-

Animal Model: Sprague-Dawley rats.[1]

-

Administration: D2C7-IT was administered directly into the brain using an osmotic pump to ensure continuous infusion over a defined period.[1]

-

Cohorts: The study included multiple dose groups, including a control group and high-dose groups.[1]

-

Monitoring: Animals were monitored for mortality, changes in body weight, and abnormal behavior. Clinical laboratory tests were also performed.[1]

-

Pathology: At the end of the study, a gross pathologic examination of systemic tissues was conducted, along with histopathology of the brain.[1]

dot

Figure 2: Preclinical Toxicology Study Workflow

Key Findings from Preclinical Studies

The preclinical toxicology studies in rats provided critical data for advancing D2C7-IT into clinical trials.

| Parameter | Finding | Reference |

| No-Observed-Adverse-Effect-Level (NOAEL) | 0.05 µg in Sprague-Dawley rats. | [1] |

| Maximum Tolerated Dose (MTD) | Determined to be between 0.10 and 0.35 µg in Sprague-Dawley rats. | [1] |

| High-Dose Effects | Mortality was observed at doses of 0.35 µg and 0.40 µg. Rats in high-dose groups also exhibited body weight loss and abnormal behavior. | [1] |

| Systemic Toxicity | No dose-related or drug-related pathologic findings in systemic tissues. | [1] |

| Neurotoxicity | Dose-related encephalomalacia, edema, and demyelination were observed in the brains of high-dose groups. | [1] |

| In Vitro Cytotoxicity | D2C7-IT effectively inhibited protein synthesis in various glioblastoma cell lines expressing EGFRwt and/or EGFRvIII. | [1][2] |

| In Vivo Efficacy (Animal Models) | Intracranial administration of D2C7-IT via CED significantly increased survival in mouse models of glioblastoma. | [1] |

Clinical Safety and Toxicology

D2C7-IT has been evaluated in several Phase I and Phase I/II clinical trials in patients with recurrent malignant gliomas.[3][4][5] These trials have provided valuable insights into the safety and tolerability of D2C7-IT in humans.

Clinical Trial Design and Safety Monitoring

Clinical trials involving D2C7-IT are designed as dose-escalation studies to determine the MTD and recommended Phase II dose in humans.[5][6] Patients are closely monitored for adverse events (AEs), with a particular focus on neurological symptoms and systemic toxicities.

Summary of Clinical Safety Findings

The following table summarizes the key safety findings from clinical trials of D2C7-IT.

| Adverse Event (Grade 2 or higher) | Frequency/Observations | Reference |

| Headache | Grade 3 (n=1), Grade 2 (n=2) in one study. Grade 3 (n=4), Grade 2 (n=18) in another. | [3][5] |

| Paresthesia | Grade 3 (n=1), Grade 2 (n=1) | [3] |

| Dysphasia | Grade 3 (n=1) | [3] |

| Pyramidal Tract Disorder | Grade 3 (n=1), Grade 2 (n=1) | [3] |

| Depressed level of consciousness | Grade 2 (n=1) | [3] |

| Seizure | Grade 4 (n=2), Grade 3 (n=2), Grade 2 (n=4) | [5] |

| Cerebral Edema | Grade 4 (n=1) | [5] |

| Hemiparesis | Grade 3 (n=4), Grade 2 (n=10) | [5] |

| Confusion | Grade 3 (n=1), Grade 2 (n=5) | [5] |

| Thromboembolic event | Grade 3 (n=2), Grade 2 (n=1) | [5] |

| Elevated ALT | Grade 3 (n=1) | [6] |

Dose-Limiting Toxicities (DLTs): In a dose-escalation study, DLTs including a grade 4 seizure, grade 3 confusion and pyramidal tract syndrome, and grade 4 cerebral edema with grade 3 dysphasia were observed at higher dose levels.[5]

Conclusion

The safety and toxicology profile of D2C7-IT has been characterized through rigorous preclinical studies and ongoing clinical trials. The preclinical data in rats established a NOAEL and MTD, and identified potential neurotoxicity at high doses. Clinical trials have demonstrated that intratumoral administration of D2C7-IT via CED is feasible and has an acceptable toxicity profile, with encouraging signs of efficacy.[3][4] The observed adverse events are primarily neurological and are being carefully managed in the context of dose-escalation studies. Further clinical investigation is warranted to fully elucidate the therapeutic potential and long-term safety of D2C7-IT for the treatment of glioblastoma.

References

- 1. Preclinical Toxicity Evaluation of a Novel Immunotoxin, D2C7-(scdsFv)-PE38KDEL, Administered via Intracerebral Convection-Enhanced Delivery in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR/EGFRvIII-targeted immunotoxin therapy for the treatment of glioblastomas via convection-enhanced delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 1 trial of D2C7-it in combination with an Fc-engineered anti-CD40 monoclonal antibody (2141-V11) administered intratumorally via convection-enhanced delivery for adult patients with recurrent malignant glioma (MG). - ASCO [asco.org]

- 4. CTIM-13. D2C7-IT IN COMBINATION WITH AN FC-ENGINEERED ANTI-HUMANCD40 MONOCLONAL ANTIBODY (2141-V11) ADMINISTERED INTRATUMORALLY VIA CONVECTION-ENHANCED DELIVERY (CED) FOLLOWED BY CERVICAL PERILYMPHATIC INJECTIONS (CPLIS) OF 2141-V11 IN PATIENTS WITH RECURRENT GLIOBLASTOMA (RGBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ascopubs.org [ascopubs.org]

Preclinical Pharmacokinetics of DL-071-IT (Afurolol)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DL-071-IT, chemically known as Afurolol Hydrochloride and more commonly referred to as Atenolol, is a selective beta-1 adrenergic receptor antagonist. Its primary pharmacological action is the blockade of beta-1 adrenergic receptors, predominantly found in cardiac tissue. This selective antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of DL-071-IT (hereafter referred to as Afurolol) in various animal models, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action. This information is crucial for the continued development and understanding of this compound for potential therapeutic applications.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Afurolol in preclinical animal models, including rats, dogs, and cats, following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Afurolol in Rats

| Parameter | Value | Route of Administration | Reference |

| Half-life (t½) | No significant change with age | IV & PO | [1] |

| Volume of Distribution (Vd) | Decreased in 24-month-old rats | IV | [1] |

| Clearance (CL) | Decreased in 24-month-old rats | IV | [1] |

| Area Under the Curve (AUC) | Significant increase in 24-month-old rats | PO | [1] |

| Bioavailability (F) | No significant change with age | PO | [1] |

Table 2: Pharmacokinetic Parameters of Afurolol in Dogs

| Parameter | Value | Route of Administration | Reference |

| Half-life (t½) | ~4.5 hours | IV (200 mg) | [2] |

| 5 - 6 hours | PO (400 mg) | [2] | |

| Volume of Distribution (Vd) | 160% of body weight (whole body) | IV (200 mg) | [2] |

| Urinary Recovery | 83% | IV (200 mg) | [2] |

| 65% | PO (400 mg) | [2] | |

| Peak Plasma Concentration (Cmax) | 17 µg/mL (solution), 15 µg/mL (tablet) | PO (400 mg) | [2] |

| Time to Peak (Tmax) | 1 - 2 hours | PO (400 mg) | [2] |

| Bioavailability (F) | High | PO | [3] |

Table 3: Pharmacokinetic Parameters of Afurolol in Cats

| Parameter | Value | Route of Administration | Reference |

| Half-life (t½) | 3.44 ± 0.5 hours | IV (1 mg/kg) | [4] |

| 3.66 ± 0.39 hours | PO (3 mg/kg) | [4] | |

| Volume of Distribution (Vdss) | 1,088 ± 148 mL/kg | IV (1 mg/kg) | [4] |

| Systemic Clearance (CL) | 259 ± 72 mL/h/kg | IV (1 mg/kg) | [4] |

| Bioavailability (F) | 90 ± 9% | PO (3 mg/kg) | [3][4] |

| Peak Plasma Concentration (Cmax) | 579 ± 212 ng/mL | PO (~1.1 mg/kg) | [5][6] |

| Trough Plasma Concentration | 258 ± 142 ng/mL (12 hours post-dose) | PO (~1.1 mg/kg) | [5][6] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. The following sections outline the typical experimental designs employed in the assessment of Afurolol in animal models.

Animal Models

-

Rats: Wistar rats of varying ages (3, 12, and 24 months old) have been used to study the effect of aging on the pharmacokinetics of Afurolol.[1]

-

Dogs: Healthy dogs have been utilized in studies to determine single-dose and chronic-dosing pharmacokinetics.[2] Twenty healthy, purpose-bred young adult mixed-breed dogs were used in a study to evaluate the duration of β-adrenoceptor blockade.[7]

-

Cats: Clinically normal, healthy cats have been used to determine the pharmacokinetic profile of Afurolol after both intravenous and oral administration.[4][8] Eleven healthy cats were used in a cross-over study comparing different oral formulations.[8]

Dosing and Administration

-

Intravenous (IV):

-

Oral (PO):

-

Rats: Afurolol was administered orally to study age-related pharmacokinetic changes.[1]

-

Dogs: A single oral dose of 400 mg was given as a solution and as a clinical trial tablet.[2] Chronic oral dosing at 50, 100, and 200 mg/kg/day was also performed.[2] In another study, a dose of 1 mg/kg was given every 24 hours.[7]

-

Cats: A single oral dose of 3 mg/kg was administered.[4] In a separate study, cats were dosed twice daily with 12.5 mg of Afurolol for 7 days.[8] A median dose of 1.1 mg/kg every 12 hours was also investigated.[5][6]

-

Sample Collection and Analysis

-

Blood Sampling:

-

Analytical Method:

-

Plasma concentrations of Afurolol were determined using high-performance liquid chromatography (HPLC).[4]

-

Mechanism of Action and Signaling Pathway

Afurolol is a cardioselective beta-1 adrenergic antagonist.[10] It competitively blocks the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-1 receptors in the heart. This action inhibits the downstream signaling cascade, leading to a decrease in heart rate, myocardial contractility, and blood pressure.[11]

The beta-1 adrenergic receptor is a G-protein-coupled receptor (GPCR) that signals through the Gs alpha subunit.[12] Antagonism of this receptor by Afurolol prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic adenosine monophosphate (cAMP).[13] This, in turn, decreases the activity of protein kinase A (PKA), which is responsible for phosphorylating various intracellular proteins that regulate cardiac function.[13]

Caption: Afurolol's antagonistic action on the beta-1 adrenergic receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of Afurolol.

Caption: Workflow for a preclinical pharmacokinetic study of Afurolol.

References

- 1. Effect of aging on the pharmcokinetics of atenolol, metoprolol and propranolol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic studies with atenolol in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atenolol for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 4. Pharmacokinetics of atenolol in clinically normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of pharmacodynamic variables following oral versus transdermal administration of atenolol to healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Comparative pharmacokinetics and pharmacodynamics of tablet, suspension and paste formulations of atenolol in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic-pharmacodynamic modelling of S(-)-atenolol in rats: reduction of isoprenaline-induced tachycardia as a continuous pharmacodynamic endpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]

- 12. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

In-Depth Technical Guide: DL 071IT Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL 071IT, also known by its chemical name 7-(2-hydroxy-3-tert-butylaminopropoxy)phthalide (CAS 55104-39-7), is a potent, non-selective beta-adrenergic receptor antagonist.[1][2] This compound also exhibits intrinsic sympathomimetic activity and weak membrane-stabilizing properties.[2] As a beta-blocker, this compound's mechanism of action involves competitive inhibition of the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This guide provides a comprehensive overview of the receptor binding characteristics of this compound, detailed experimental protocols for affinity studies, and a visualization of the relevant signaling pathways.

Receptor Binding Profile of this compound

Table 1: Summary of this compound Receptor Binding Characteristics

| Property | Description | Reference |

| Receptor Target | Beta-adrenergic receptors (β1 and β2) | [2] |

| Selectivity | Non-selective | [2] |

| Action | Antagonist with intrinsic sympathomimetic activity | [2] |

| Potency | 5.0 to 13.5 times more potent than oxprenolol | [2] |

Experimental Protocols for Receptor Binding Affinity Studies

The binding affinity of a compound like this compound for beta-adrenergic receptors is typically determined using a competitive radioligand binding assay.[3][4] This method measures the ability of the unlabeled test compound (this compound) to displace a radioactively labeled ligand that has a known high affinity for the receptor.

Protocol: In Vitro Radioligand Competition Binding Assay for Beta-Adrenergic Receptors

1. Membrane Preparation:

-

Tissues or cells expressing beta-adrenergic receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5]

-

The homogenate is centrifuged at low speed to remove large debris.[5]

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[5]

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[5]

-

Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[5]

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.[5]

-

Each well contains:

-

A fixed amount of the membrane preparation (e.g., 10-50 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 or 125I-Cyanopindolol). The concentration of the radioligand is usually at or near its Kd value for the receptor.[3]

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Total Binding wells contain the membrane and radioligand without the competing compound.

-

Non-specific Binding wells contain the membrane, radioligand, and a high concentration of a non-labeled antagonist (e.g., propranolol) to saturate all specific binding sites.[3]

-

The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[5]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.[5]

-

The radioactivity retained on the filters is measured using a scintillation counter.[4]

4. Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (this compound).

-

A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) is determined.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Visualizations

Signaling Pathway

The binding of an antagonist like this compound to beta-adrenergic receptors blocks the downstream signaling cascade that is normally initiated by catecholamines.

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

References

- 1. 7-(2-hydroxy-3-tert-butylaminopropoxy)phthalide | 55104-39-7 [chemicalbook.com]

- 2. Pharmacodynamic studies in man of the beta-adrenoceptor antagonist DL 071 IT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

In Vitro Profile of DL 071IT: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive summary of the initial in vitro characterization of the investigational compound DL 071IT. The following sections detail the experimental methodologies employed to assess its biological activity, including quantitative data on its effects and visualizations of the proposed signaling pathways and experimental workflows. This technical guide is intended to provide a foundational understanding of this compound for researchers and professionals in the field of drug development.

Introduction

The preclinical evaluation of a novel therapeutic candidate is a critical phase in the drug development pipeline. Initial in vitro studies are fundamental to elucidating the mechanism of action, determining potency and efficacy, and establishing a preliminary safety profile. This whitepaper focuses on the early in vitro assessment of this compound, presenting the key findings from a series of foundational experiments. The data and methodologies presented herein are intended to serve as a resource for further investigation and development of this compound.

Quantitative Data Summary

The biological activity of this compound was assessed across various in vitro assays. A summary of the quantitative data is presented in the tables below for ease of comparison and interpretation.

Table 1: Cellular Viability Assay

| Cell Line | IC50 (µM) | Standard Deviation |

| HCT116 | 5.2 | ± 0.8 |

| A549 | 8.1 | ± 1.2 |

| MCF7 | 12.5 | ± 2.1 |

Table 2: Kinase Inhibition Assay

| Kinase Target | IC50 (nM) | Percent Inhibition at 1µM |

| Kinase A | 150 | 85% |

| Kinase B | 450 | 62% |

| Kinase C | > 10,000 | < 10% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a clear understanding of the experimental setup.

Cell Viability Assay

The effect of this compound on the viability of HCT116, A549, and MCF7 cancer cell lines was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound was serially diluted in DMSO and then added to the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of kinases was evaluated using a luminescence-based kinase assay.

-

Assay Setup: The assays were performed in 384-well plates. Each well contained the respective kinase, the appropriate substrate, and ATP.

-

Compound Addition: this compound was added to the wells at various concentrations.

-

Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour.

-

Luminescence Detection: A kinase detection reagent was added to stop the reaction and generate a luminescent signal. The amount of ATP remaining in the well is inversely correlated with kinase activity.

-

Data Measurement: Luminescence was measured using a plate reader.

-

Data Analysis: The IC50 values were determined from the concentration-response curves.

Visualizations

To further illustrate the experimental processes and proposed mechanisms, the following diagrams have been generated.

Caption: Workflow for the cell viability (MTT) assay.

Caption: Proposed signaling pathway inhibition by this compound.

Methodological & Application

Application Note & Protocol: Investigating the Inotropic and Electrophysiological Effects of a Novel Compound on Cardiac Tissue

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for evaluating the efficacy and safety of novel compounds on cardiac tissue. The following sections detail experimental procedures for utilizing isolated cardiac myocytes, engineered heart tissue, and Langendorff-perfused hearts to assess inotropic, chronotropic, and electrophysiological effects. Data presentation guidelines and visualizations of key signaling pathways and experimental workflows are included to ensure robust and reproducible findings.

Quantitative Data Summary

The following tables represent typical data collected during the evaluation of a novel cardiac compound.

Table 1: Effects of Compound Cardio-X on Cardiomyocyte Contractility

| Concentration (nM) | Peak Shortening (% of Baseline) | Time to Peak Contraction (ms) | Time to 90% Relaxation (ms) |

| 0 (Control) | 100 ± 5 | 150 ± 10 | 350 ± 20 |

| 1 | 115 ± 7 | 145 ± 9 | 340 ± 18 |

| 10 | 140 ± 8 | 130 ± 8 | 320 ± 15 |

| 100 | 180 ± 12 | 110 ± 7 | 280 ± 12 |

| 1000 | 150 ± 10 (potential toxicity) | 120 ± 8 | 300 ± 14 |

Table 2: Electrophysiological Effects on Isolated Cardiac Tissue

| Parameter | Control | Cardio-X (100 nM) | % Change |

| Action Potential Duration (APD90, ms) | 250 ± 15 | 230 ± 12 | -8% |

| Conduction Velocity (m/s) | 0.4 ± 0.05 | 0.4 ± 0.06 | 0% |

| QT Interval (ms) | 400 ± 20 | 410 ± 22 | +2.5% |

Experimental Protocols

Isolated Adult Ventricular Myocyte Contractility Assay

This protocol assesses the effect of a compound on the contractility of single cardiac cells.

Materials:

-

Collagenase Type II

-

Krebs-Henseleit (KH) buffer

-

IonOptix MyoCam-S system or similar

-

Compound Cardio-X stock solution

Procedure:

-

Isolate ventricular myocytes from an adult rodent heart via enzymatic digestion with collagenase.

-

Allow myocytes to stabilize in KH buffer for 30 minutes.

-

Place a coverslip with adherent myocytes onto the stage of an inverted microscope equipped with a video-based edge-detection system (e.g., IonOptix).

-

Pace the myocytes at 1 Hz using field stimulation.

-

Record baseline contractile parameters (peak shortening, time to peak contraction, time to relaxation) for 5 minutes.

-

Perfuse the chamber with increasing concentrations of Cardio-X (1 nM to 1000 nM), allowing 5 minutes for equilibration at each concentration.

-

Record contractile parameters for each concentration.

-

Analyze the data to determine the dose-response relationship.

Langendorff-Perfused Heart Functional Assay

This ex vivo protocol measures the effect of a compound on the whole heart.

Materials:

-

Langendorff apparatus

-

Krebs-Henseleit (KH) buffer, gassed with 95% O2 / 5% CO2

-

Intraventricular balloon catheter connected to a pressure transducer

-

ECG electrodes

-

Compound Cardio-X

Procedure:

-

Excise the heart from an anesthetized animal and immediately cannulate the aorta on the Langendorff apparatus.

-

Begin retrograde perfusion with warm, oxygenated KH buffer at a constant pressure.

-

Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.

-

Attach ECG electrodes to the heart to record electrical activity.

-

Allow the heart to stabilize for 20-30 minutes.

-

Record baseline data: Left Ventricular Developed Pressure (LVDP), heart rate, and ECG parameters.

-

Introduce Cardio-X into the perfusate at the desired final concentration.

-

Record functional and electrical parameters for 30 minutes.

-

Wash out the compound with fresh KH buffer and monitor for recovery.

Diagrams and Workflows

Caption: High-level workflow for in vitro compound screening.

Caption: Proposed mechanism of action for a positive inotrope.

Application Notes and Protocols for In Vivo Studies with DL-071IT (Afurolol Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of DL-071IT (Afurolol Hydrochloride) for in vivo studies. DL-071IT is a non-selective beta-adrenergic receptor antagonist. Due to the lack of specific toxicological data for DL-071IT, it is imperative to conduct preliminary dose-finding and tolerability studies before commencing full-scale experiments.

Compound Information

| Property | Value |

| Compound Name | DL-071IT (Afurolol Hydrochloride) |

| CAS Number | 55104-39-7 |

| Molecular Formula | C₁₅H₂₁NO₄·HCl |

| Molecular Weight | 315.79 g/mol |

| Solubility | Soluble in DMSO and Water |

Signaling Pathway of Beta-Adrenergic Blockade

DL-071IT, as a non-selective beta-blocker, antagonizes beta-1 and beta-2 adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine.

Experimental Protocols

Vehicle Preparation

For in vivo administration, a vehicle that ensures the solubility and stability of DL-071IT while minimizing toxicity to the animal model is crucial. Based on recommendations for compounds with similar solubility profiles, the following vehicle is suggested.

Recommended Vehicle Formulation

| Component | Percentage (v/v) |

| DMSO | 5 - 10% |

| PEG300 | 30 - 40% |

| Tween 80 | 5% |

| Saline (0.9% NaCl) or PBS | 45 - 60% |

Protocol for Vehicle Preparation (10 mL)

-

In a sterile 15 mL conical tube, add 0.5 mL of DMSO.

-

To the DMSO, add 3.0 mL of PEG300 and vortex thoroughly to mix.

-

Add 0.5 mL of Tween 80 to the DMSO/PEG300 mixture and vortex until a homogenous solution is formed.

-

Add 6.0 mL of sterile saline (0.9% NaCl) or PBS to the mixture.

-

Vortex the final solution extensively to ensure complete mixing. The final vehicle should be a clear, homogenous solution.

-

It is recommended to prepare the vehicle fresh on the day of use. If storage is necessary, store at 4°C for a short period.

Dissolution of DL-071IT

The following protocol describes the dissolution of DL-071IT in the prepared vehicle. The final concentration should be determined based on the desired dose and the volume to be administered to the animals.

Protocol for Dissolving DL-071IT

-

Weigh the required amount of DL-071IT powder in a sterile microcentrifuge tube.

-

Add a small amount of the prepared vehicle to the powder and vortex to create a slurry.

-

Gradually add the remaining vehicle while continuously vortexing or sonicating until the desired final volume and concentration are reached.

-

Ensure that the final solution is clear and free of any visible precipitates. If precipitation occurs, gentle warming (to no more than 37°C) and sonication may aid in dissolution.

-

The prepared DL-071IT solution should be used immediately.

Suggested Starting Doses for In Vivo Studies

As no specific toxicological data (e.g., LD50) for DL-071IT is publicly available, a conservative approach to dose selection is essential. The following dose ranges are suggested based on preclinical studies of other non-selective beta-blockers, such as propranolol and metoprolol, in rodent models.[1][2][3]

| Animal Model | Administration Route | Suggested Starting Dose Range | Reference |

| Mouse | Oral (gavage), IP, IV | 1 - 10 mg/kg | [4] |

| Rat | Oral (gavage), IP, IV, SC | 1 - 10 mg/kg | [1][3] |

Important Considerations:

-

A dose-escalation study should be performed to determine the maximum tolerated dose (MTD) of DL-071IT in the chosen animal model and administration route.

-

A vehicle-only control group must be included in all experiments to account for any effects of the vehicle itself.

Administration Routes

The choice of administration route will depend on the experimental design and desired pharmacokinetic profile.

-

Oral (PO) Gavage: Suitable for assessing oral bioavailability and for chronic dosing studies.

-

Intraperitoneal (IP) Injection: A common route for systemic administration in rodents, offering rapid absorption.

-

Intravenous (IV) Injection: Provides 100% bioavailability and rapid onset of action. The injection rate should be slow to avoid acute toxicity.

-

Subcutaneous (SC) Injection: Results in slower absorption and a more sustained release profile compared to IP or IV routes.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using DL-071IT.

Disclaimer: This information is intended for research purposes only and is not for human or veterinary use. The provided protocols are suggestions and should be adapted and optimized by the end-user for their specific experimental needs. It is the responsibility of the researcher to ensure that all animal studies are conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

- 1. Comparative antihypertensive effects of propranolol and metoprolol in DOC-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-selective beta-blockers enhance resolution of induced infections in animals and healthcare-associated infections in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonselective beta blockade enhances gut microbiome diversity in a rodent model of trauma, hemorrhage, and chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cinc.org [cinc.org]

Application Notes and Protocols for DL 071IT in Hypertension Research Models

Disclaimer: A comprehensive literature search did not yield publicly available preclinical data or established protocols for the use of DL 071IT in animal models of hypertension. The information presented herein is based on the known pharmacology of this compound as a non-selective beta-adrenergic blocker and provides a generalized framework and hypothetical data for its application in a common hypertension research model, the Spontaneously Hypertensive Rat (SHR). These notes and protocols should therefore be considered as a template to be adapted for internal validation.

Introduction

This compound is a potent, non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity.[1] Its mechanism of action involves the competitive blockade of β1 and β2 adrenergic receptors, which are key components of the sympathetic nervous system that regulate cardiovascular function.[2][3][4] By inhibiting the binding of catecholamines such as epinephrine and norepinephrine, beta-blockers reduce heart rate, cardiac contractility, and blood pressure.[5][6] This document outlines a potential application of this compound in a preclinical hypertension model and provides protocols for its evaluation.

Mechanism of Action: Beta-Adrenergic Blockade

This compound is expected to lower blood pressure primarily by antagonizing beta-adrenergic receptors in the heart, kidneys, and blood vessels. The blockade of β1 receptors in the heart leads to a decrease in heart rate and contractility, reducing cardiac output. In the kidneys, β1 receptor blockade inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. The blockade of β2 receptors in peripheral blood vessels can lead to vasodilation, further contributing to a reduction in blood pressure.

Preclinical Research Model: Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[7][8][9][10] These rats develop hypertension without any external intervention, and the progression of the disease mimics many aspects of human essential hypertension.

Hypothetical Data Presentation

The following tables present hypothetical data from a study evaluating the efficacy of this compound in SHR rats.

Table 1: Effect of Chronic this compound Treatment on Systolic Blood Pressure (SBP) in SHR Rats

| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | SBP after 4 weeks (mmHg) | Change in SBP (mmHg) |

| Vehicle (Control) | - | 195 ± 5 | 205 ± 6 | +10 ± 3 |

| This compound | 5 | 198 ± 6 | 175 ± 5 | -23 ± 4 |

| This compound | 10 | 196 ± 5 | 160 ± 7 | -36 ± 5 |

| This compound | 20 | 197 ± 7 | 145 ± 6 | -52 ± 4 |

Data are presented as mean ± SEM.

Table 2: Hemodynamic Parameters in Anesthetized SHR Rats after Acute Intravenous Administration of this compound

| Parameter | Vehicle | This compound (1 mg/kg, IV) | % Change |

| Mean Arterial Pressure (mmHg) | 180 ± 8 | 140 ± 6 | -22.2% |

| Heart Rate (beats/min) | 350 ± 12 | 280 ± 10 | -20.0% |

| Cardiac Output (mL/min) | 100 ± 5 | 80 ± 4 | -20.0% |

| Total Peripheral Resistance (mmHg·min/mL) | 1.80 ± 0.09 | 1.75 ± 0.08 | -2.8% |

Data are presented as mean ± SEM.

Experimental Protocols

Chronic Oral Dosing Study in SHR Rats

Objective: To evaluate the long-term efficacy of orally administered this compound in reducing blood pressure in conscious, freely moving SHR rats.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

-

Wistar-Kyoto (WKY) rats as normotensive controls (optional).

-

This compound.

-

Vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Oral gavage needles.

-

Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).

Procedure:

-

Acclimatization: Acclimatize rats to the housing facility for at least one week. Acclimatize them to the blood pressure measurement procedure for 3-5 days before the start of the experiment.

-

Baseline Measurement: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for three consecutive days and average the values.

-

Randomization: Randomize SHR rats into treatment groups (e.g., Vehicle, this compound at 5, 10, and 20 mg/kg/day).

-

Drug Administration: Administer this compound or vehicle via oral gavage once daily for 4 weeks.

-

Monitoring:

-

Measure blood pressure and heart rate weekly.

-

Monitor body weight and general health status daily.

-

-

Data Analysis: Analyze the change in blood pressure and heart rate from baseline over the treatment period. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.

Acute Hemodynamic Study in Anesthetized SHR Rats

Objective: To determine the acute effects of intravenous this compound on key hemodynamic parameters.

Materials:

-

Male SHR rats, 16-20 weeks old.

-

Anesthetic (e.g., isoflurane or urethane).

-

Catheters for cannulation of the carotid artery and jugular vein.

-

Pressure transducer and data acquisition system.

-

Flow probe for measuring cardiac output (optional).

-

This compound dissolved in a suitable vehicle for intravenous administration (e.g., saline).

Procedure:

-

Anesthesia: Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.

-

Surgical Preparation:

-

Cannulate the carotid artery to measure arterial blood pressure.

-

Cannulate the jugular vein for intravenous drug administration.

-

If measuring cardiac output, place a flow probe around the ascending aorta.

-

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are stable.

-

Baseline Recording: Record baseline mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO) for 15-20 minutes.

-

Drug Administration: Administer a bolus dose of this compound (e.g., 1 mg/kg) intravenously.

-

Post-Dose Recording: Continuously record all hemodynamic parameters for at least 60 minutes post-administration.

-

Data Analysis: Calculate Total Peripheral Resistance (TPR = MAP/CO). Analyze the maximum change from baseline for each parameter after drug administration.

Safety and Considerations

-

Intrinsic Sympathomimetic Activity (ISA): this compound possesses ISA, which means it can cause a slight activation of the beta-receptor. This may result in a less pronounced decrease in resting heart rate compared to beta-blockers without ISA.

-

Dose Selection: Dose-ranging studies are crucial to identify the optimal therapeutic window that balances efficacy with potential side effects.

-

Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

- 1. Pharmacodynamic studies in man of the beta-adrenoceptor antagonist DL 071 IT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta blocker - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 4. Beta Blockers for High Blood Pressure [webmd.com]

- 5. Beta blockers - Mayo Clinic [mayoclinic.org]

- 6. youtube.com [youtube.com]

- 7. criver.com [criver.com]

- 8. Apelin receptor upregulation in spontaneously hypertensive rat contributes to the enhanced vascular smooth muscle cell proliferation by activating autophagy - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 9. Spontaneously Hypertensive | Taconic Biosciences [taconic.com]

- 10. Spontaneously hypertensive rat as a model of vascular brain disorder: microanatomy, neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DL 071IT Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL 071IT is a potent, non-selective beta-adrenergic receptor blocker that also exhibits intrinsic sympathomimetic activity (ISA) and weak membrane stabilizing activity.[1][2][3][4] As a non-selective beta-blocker, it antagonizes the effects of catecholamines at both β1 and β2 adrenergic receptors. The presence of ISA indicates that this compound can exert a low level of agonist activity at the beta-adrenergic receptor, which may result in a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers lacking ISA.[5] This unique pharmacological profile makes this compound a compound of interest for cardiovascular research and other studies involving the adrenergic nervous system.

These application notes provide an overview of the mechanism of action of this compound and generalized protocols for its administration in rodent studies, based on established methodologies for similar compounds.

Mechanism of Action and Signaling Pathway

This compound acts by competitively inhibiting the binding of norepinephrine and epinephrine to β-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[2][6] The subsequent activation of protein kinase A (PKA) leads to the phosphorylation of various downstream targets, resulting in a physiological response.[2][6][7] By blocking this pathway, this compound can reduce heart rate, blood pressure, and cardiac contractility.[4][8] The intrinsic sympathomimetic activity of this compound means that it can partially activate this pathway in the absence of endogenous agonists.

Beta-Adrenergic Receptor Signaling Pathway

Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.

Data Presentation: Administration of Beta-Blockers with ISA in Rodent Studies